3-Benzyloxy-4-methoxybenzoyl chloride

描述

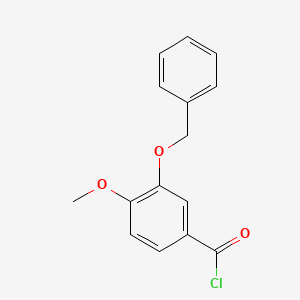

3-Benzyloxy-4-methoxybenzoyl chloride (CAS: MFCD19690866) is an aromatic acyl chloride derivative with the molecular formula C₁₅H₁₃ClO₃ and a molecular weight of 276.71 g/mol. Structurally, it features a benzoyl chloride core substituted with a methoxy group at the 4-position and a benzyloxy group at the 3-position (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its benzoyl chloride moiety enables nucleophilic acyl substitution reactions, while the electron-donating methoxy and benzyloxy groups influence its electronic and steric properties .

属性

CAS 编号 |

41222-60-0 |

|---|---|

分子式 |

C15H13ClO3 |

分子量 |

276.71 g/mol |

IUPAC 名称 |

4-methoxy-3-phenylmethoxybenzoyl chloride |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI 键 |

IXCKJOOGPMRIDP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2 |

规范 SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OCC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substitution Patterns

The reactivity and applications of 3-benzyloxy-4-methoxybenzoyl chloride are best understood in the context of analogous benzoyl chloride derivatives. Key structural analogues include:

Physicochemical Properties

- Steric Effects : The benzyloxy group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or methoxy in ). This reduces reaction rates in sterically demanding reactions like Friedel-Crafts acylation.

- Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy, benzyloxy) activate the aromatic ring toward electrophilic substitution but deactivate the carbonyl carbon toward nucleophilic attack. However, the benzoyl chloride moiety remains highly reactive due to the electron-withdrawing chlorine atom .

- Solubility : Increased hydrophobicity is observed in derivatives with bulky substituents (e.g., benzyloxy or methylbenzyloxy groups), limiting solubility in polar solvents .

Research Findings and Industrial Relevance

- Synthetic Utility: this compound is employed in multistep syntheses, such as the preparation of benzophenone derivatives for UV stabilizers .

- Comparative Stability : Unlike 3-ethoxy-4-methoxybenzoyl chloride (CAS 82613-08-9), which requires stringent anhydrous storage, the benzyloxy group in the target compound may offer mild stabilization against hydrolysis due to steric shielding .

- Commercial Trends : Several analogues (e.g., 3-ethoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride) have been discontinued, likely due to challenges in large-scale synthesis or niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。